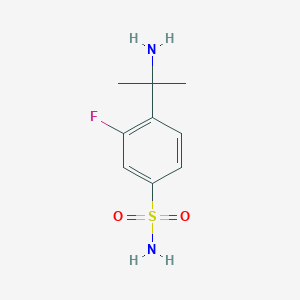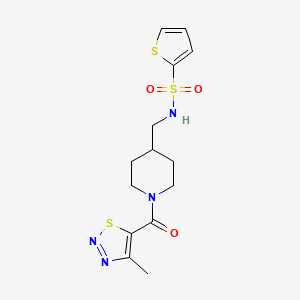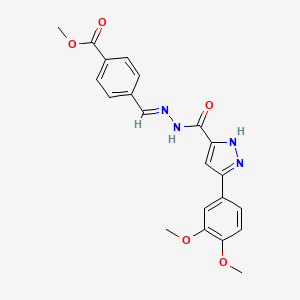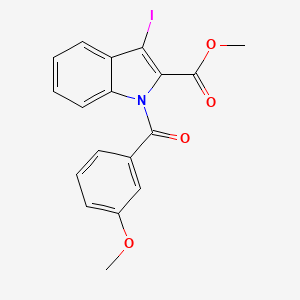
4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound belongs to the class of sulfonamides and has a molecular weight of 311.39 g/mol.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase Inhibition
A significant application of derivatives of 4-fluorobenzenesulfonamide is in the inhibition of cyclooxygenase enzymes. Hashimoto et al. (2002) synthesized derivatives that inhibited cyclooxygenase-2 (COX-2) while preserving COX-1 potency. This led to the development of a potent, selective, and orally active COX-2 inhibitor for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Anticancer Potential
Novel aminothiazole-paeonol derivatives synthesized by Tsai et al. (2016) showed high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These compounds included a 4-fluoro variant with significant inhibitory activity (Tsai et al., 2016).
Binding to Carbonic Anhydrases
Dugad and Gerig (1988) studied the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases. Their research revealed insights into the stoichiometry and kinetics of the interaction of this inhibitor with the enzymes, providing a deeper understanding of how such molecules interact with biological targets (Dugad & Gerig, 1988).
Eigenschaften
IUPAC Name |
4-(2-aminopropan-2-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S/c1-9(2,11)7-4-3-6(5-8(7)10)15(12,13)14/h3-5H,11H2,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOQSAYSBLAMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)S(=O)(=O)N)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminopropan-2-yl)-3-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)
![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)
![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)
